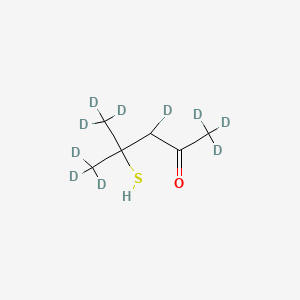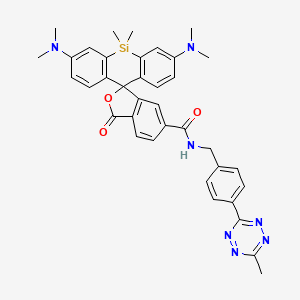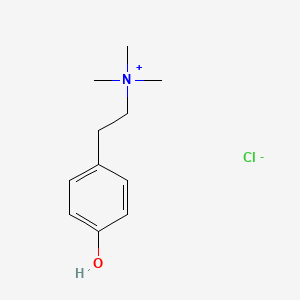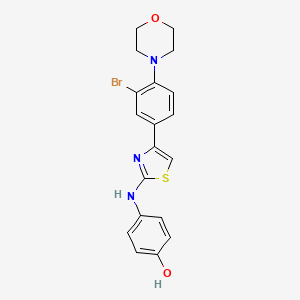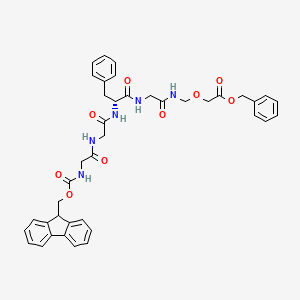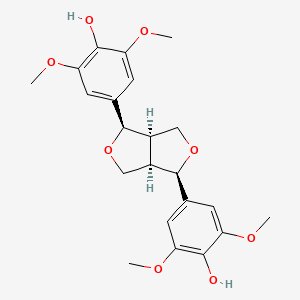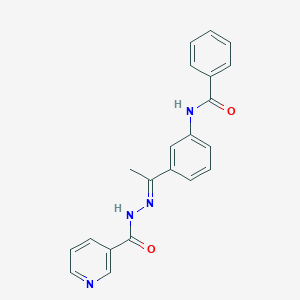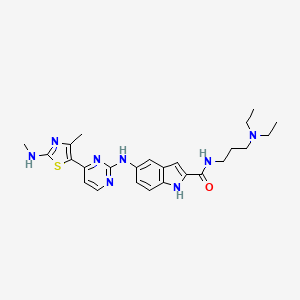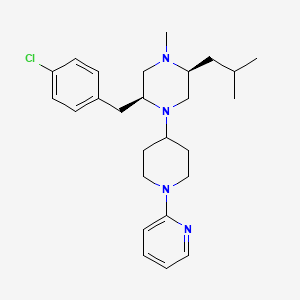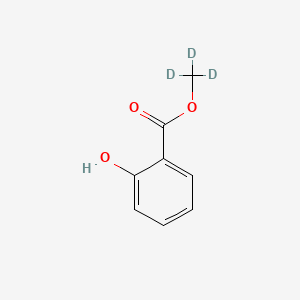
MethylSalicylate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MethylSalicylate-d3, also known as 2-hydroxybenzoic acid methyl ester-d3, is a deuterated form of methyl salicylate. This compound is an organic ester that is naturally produced by many species of plants, particularly wintergreens. It is widely used in various applications, including as a flavoring agent, fragrance, and in medicinal products .
准备方法
Synthetic Routes and Reaction Conditions
MethylSalicylate-d3 can be synthesized through the esterification of salicylic acid with methanol-d3 in the presence of an acid catalyst. A common method involves the use of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of a novel sulfated iron oxide-zirconia catalyst. This method is advantageous as it avoids the use of harmful alkylating agents and chemicals. The reaction is carried out at elevated temperatures (around 120°C) with a high conversion rate and selectivity .
化学反应分析
Types of Reactions
MethylSalicylate-d3 undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Common Reagents and Conditions
Esterification: Concentrated sulfuric acid, methanol-d3, reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, heat.
Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.
Major Products Formed
Esterification: this compound.
Hydrolysis: Salicylic acid and methanol-d3.
Oxidation: Salicylic acid derivatives.
科学研究应用
MethylSalicylate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Medicine: Incorporated in topical pain relievers as a counter-irritant to alleviate musculoskeletal pain.
作用机制
MethylSalicylate-d3 exerts its effects primarily through its action as a counter-irritant. When applied topically, it causes irritation of the sensory nerve endings, which alters or offsets pain in the underlying muscles or joints. This mechanism is thought to mask the underlying musculoskeletal pain and discomfort . Additionally, in plants, it functions as a signaling molecule involved in systemic acquired resistance, triggering defense responses against pathogens .
相似化合物的比较
Similar Compounds
Methyl Salicylate: The non-deuterated form, widely used in similar applications.
Salicylic Acid: The parent compound, known for its use in acne treatment and as a precursor in the synthesis of aspirin.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, commonly used as an analgesic and anti-inflammatory agent.
Uniqueness
MethylSalicylate-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy for studying molecular structures and dynamics. This isotopic labeling provides distinct advantages in research applications where precise molecular analysis is required .
属性
分子式 |
C8H8O3 |
|---|---|
分子量 |
155.17 g/mol |
IUPAC 名称 |
trideuteriomethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i1D3 |
InChI 键 |
OSWPMRLSEDHDFF-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1O |
规范 SMILES |
COC(=O)C1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



